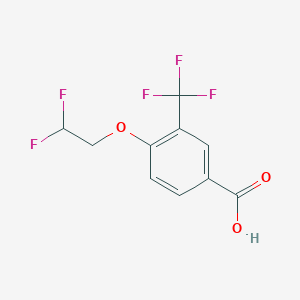![molecular formula C11H9F3O4 B7873783 Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B7873783.png)
Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate
Vue d'ensemble
Description
Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate is a useful research compound. Its molecular formula is C11H9F3O4 and its molecular weight is 262.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis : The compound has been synthesized and structurally characterized, with studies focusing on its molecular structure and interactions. For example, a study conducted by Mao et al. (2015) described the synthesis and crystal structure characterization of a similar compound, highlighting the molecular interactions and crystal packing patterns (Mao, Hu, Wang, Du, & Xu, 2015).
Herbicidal Activity : The compound has shown potential in agricultural applications, particularly as a herbicide. Research by Hayashi & Kouji (1990) synthesized and tested the herbicidal activity of geometrical isomers of a related compound, demonstrating its effectiveness against broadleaf weeds in soybeans (Hayashi & Kouji, 1990).
Antimicrobial and Antifungal Properties : Some derivatives of this compound have been found to exhibit antimicrobial and antifungal properties. Dahiya, Pathak, & Kaur (2008) synthesized aryloxyacetic acid analogs and found them to be effective against bacteria, fungi, and earthworms (Dahiya, Pathak, & Kaur, 2008).
Pharmaceutical Research : This compound and its derivatives have applications in pharmaceutical research, particularly in the development of anti-mycobacterial agents. For instance, Yar, Siddiqui, & Ali (2006) conducted synthesis and evaluation of phenoxy acetic acid derivatives for their anti-mycobacterial activities (Yar, Siddiqui, & Ali, 2006).
Organic Synthesis : It's also used in organic synthesis processes. For example, Boros, Kaldor, & Turnbull (2011) detailed a scalable synthesis of a key intermediate in the synthesis of selective androgen receptor modulators (Boros, Kaldor, & Turnbull, 2011).
Propriétés
IUPAC Name |
methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-17-10(16)6-18-9-3-2-7(5-15)4-8(9)11(12,13)14/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEICFCFMCATGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7873704.png)
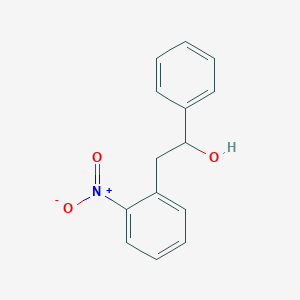
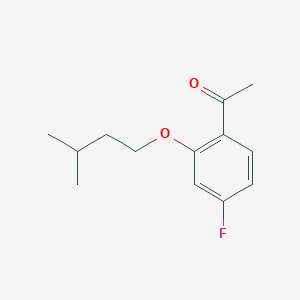
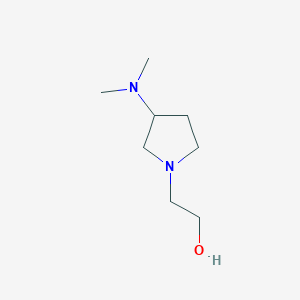
![[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7873731.png)
![[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7873737.png)
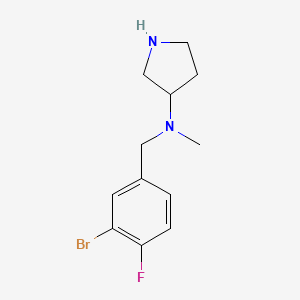
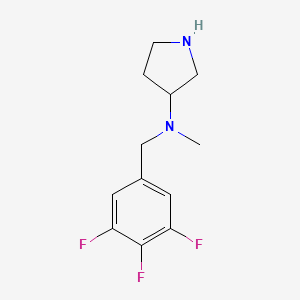
![tert-Butyl 3-[(cyclobutylmethyl)amino]azetidine-1-carboxylate](/img/structure/B7873758.png)
![{[4-Methoxy-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B7873771.png)



